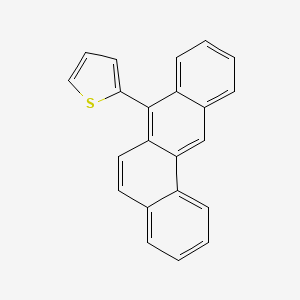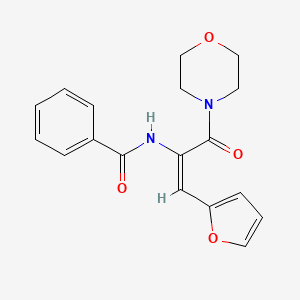
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide is a synthetic organic compound characterized by the presence of a furan ring, a morpholine ring, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1,3-butadiene, under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an appropriate electrophile.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired double bond.
Coupling with Benzamide: The final step involves coupling the furan-morpholine intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones, hydroxyfurans
Reduction: Saturated alkanes
Substitution: Various substituted benzamides
科学的研究の応用
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzamide group may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2-(Morpholine-4-carbonyl)phenyl)boronic acid
- Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide
Uniqueness
(E)-N-(2-(Furanyl)-1-(4-morpholinylcarbonyl)ethenyl)benzamide is unique due to the combination of its structural features, including the furan ring, morpholine ring, and benzamide group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the furan ring may enhance its reactivity and potential bioactivity compared to other compounds lacking this feature.
特性
CAS番号 |
51896-70-9 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C18H18N2O4/c21-17(14-5-2-1-3-6-14)19-16(13-15-7-4-10-24-15)18(22)20-8-11-23-12-9-20/h1-7,10,13H,8-9,11-12H2,(H,19,21)/b16-13+ |
InChIキー |
QXVAJZPBNHIOOY-DTQAZKPQSA-N |
異性体SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


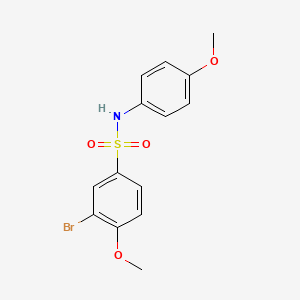
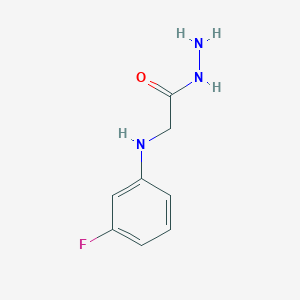
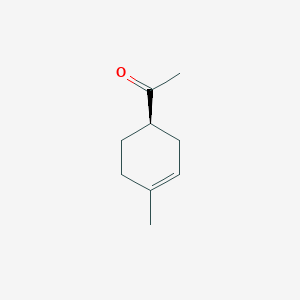
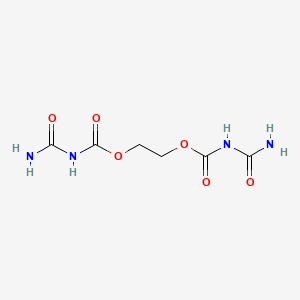
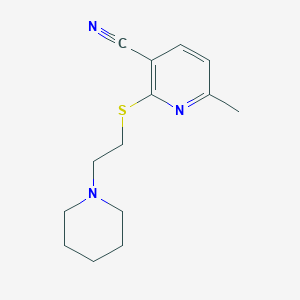
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)


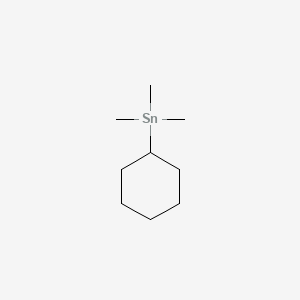

![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)
